molecular formula C16H16ClN3O B5529728 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5529728
M. Wt: 301.77 g/mol
InChI Key: WYSSVOALZWOZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group, an ethyl group, and two methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-chloroaniline, ethyl acetoacetate, and hydrazine hydrate.

    Formation of Intermediate: The initial step involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form an intermediate β-keto ester.

    Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

    Final Cyclization and Substitution: The pyrazole intermediate is then subjected to further cyclization with formamide or a similar reagent to form the pyrazolo[1,5-a]pyrimidine core. Subsequent alkylation reactions introduce the ethyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially converting it to dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base (e.g., sodium hydroxide) to facilitate substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound has shown promise as a potential therapeutic agent Studies have indicated its activity against certain cancer cell lines, making it a candidate for anticancer drug development

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases, receptors, and other proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features but different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with an additional triazole ring, offering different biological activities.

    1-(4-imino-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one): A structurally similar compound with an imino group instead of the chlorophenyl group.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group, ethyl group, and two methyl groups provides a unique profile that can be exploited for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-4-13-9(2)18-15-14(10(3)19-20(15)16(13)21)11-5-7-12(17)8-6-11/h5-8,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSSVOALZWOZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.